5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a trimethylsilyl-ethynyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine typically involves the Sonogashira coupling reaction. This reaction is performed by reacting 2-bromo-3-(pentamethyldisilanyl)pyridine with ethynylbenzene derivatives in the presence of a palladium catalyst (PdCl2(PPh3)2) and copper iodide (CuI) as a co-catalyst . The reaction proceeds through an intramolecular trans-bis-silylation mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction under optimized conditions to ensure high yield and purity. This would include careful control of reaction parameters such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the ethynyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce fully saturated or partially reduced compounds.
Scientific Research Applications
5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets through its functional groups. The trimethylsilyl-ethynyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The pyrrolo[2,3-b]pyridine core can interact with biological targets, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-methyl-3-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
- 3-((trimethylsilyl)ethynyl)pyridine
- 5-(trifluoromethyl)-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern and the presence of the trimethylsilyl-ethynyl group. This combination imparts distinct electronic and steric properties, making it valuable for applications in material science and organic synthesis.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethynyl-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)7-5-10-8-11-4-6-13-12(11)14-9-10/h8-9H,4,6H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYROREDCLLKARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC2=C(NCC2)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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